Carcinostatic Activity Abolished by Δ9 Unsaturation: ωH16:1 vs. ωH16:0 Direct Comparison in Ehrlich Ascites Tumor Cells
In a direct head-to-head comparison using the same assay system, hydroxyhexadecenoic acid (ωH16:1, corresponding to 16-hydroxyhexadec-9-enoic acid) was 'scarcely carcinostatic' at 100 µM, whereas the saturated analog hydroxyhexadecanoic acid (ωH16:0, juniperic acid) was 'appreciably carcinostatic' at the identical 100 µM dose [1]. This comparison was conducted in Ehrlich ascites tumor cells using the mitochondrial dehydrogenase-based WST-1 assay and confirmed by trypan blue dye exclusion [1]. Furthermore, intracellular uptake quantification by gas chromatography revealed that the unsaturated ωH16:1 'could be scarcely detected as the intact form within cells,' in contrast to ωH16:0 which showed measurable intracellular accumulation (3.4 pg/cell) [1]. The ethyl ester of ωH16:1 was 'weakly carcinostatic' compared to the markedly enhanced activity of the ωH16:0 ethyl ester (intracellular uptake: 10.1 pg/cell), confirming that the double bond impairs both intrinsic activity and esterification-mediated uptake enhancement [1].
| Evidence Dimension | Carcinostatic activity (cell viability reduction) at 100 µM in Ehrlich ascites tumor cells |
|---|---|
| Target Compound Data | ωH16:1 (16-hydroxyhexadec-9-enoic acid): 'scarcely carcinostatic' at 100 µM; intracellular uptake scarcely detectable |
| Comparator Or Baseline | ωH16:0 (16-hydroxyhexadecanoic acid/juniperic acid): 'appreciably carcinostatic' at 100 µM; intracellular uptake 3.4 pg/cell |
| Quantified Difference | Qualitative categorical difference: appreciably carcinostatic (ωH16:0) vs. scarcely carcinostatic (ωH16:1) at identical 100 µM dose; intracellular uptake: 3.4 pg/cell (ωH16:0) vs. below detection limit (ωH16:1) |
| Conditions | Ehrlich ascites tumor cells; WST-1 mitochondrial dehydrogenase assay; trypan blue dye exclusion assay; 100 µM dose; gas chromatography for intracellular uptake quantification |
Why This Matters
This directly informs procurement for oncology research: the unsaturated ωH16:1 is unsuitable as a direct substitute for saturated ωH16:0 in carcinostatic studies, and the double bond represents a structural liability rather than an asset for this specific biological endpoint.
- [1] Kusumoto K, Kageyama K, Tanaka H, Kogawa H, Miwa N. Enhancement of carcinostatic activity of omega-hydroxy fatty acids by their esterification through increased uptake into tumor cells. Oncol Rep. 2004 Apr;11(4):857-61. PMID: 15010885. View Source
